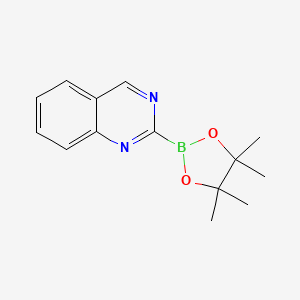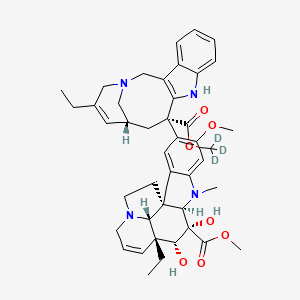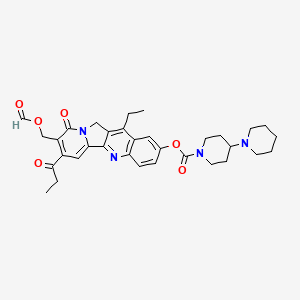![molecular formula C39H56N4O6S B13443535 [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)
[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[331]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
The compound [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
The compound [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the manufacture of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate may include other carbamate derivatives, sulfonylamino compounds, and azabicyclo compounds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique properties and applications compared to other similar compounds. This could include differences in reactivity, biological activity, or physical properties.
Eigenschaften
Molekularformel |
C39H56N4O6S |
|---|---|
Molekulargewicht |
709.0 g/mol |
IUPAC-Name |
[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C39H56N4O6S/c1-42(2)36-20-14-19-34-33(36)18-15-21-38(34)50(45,46)40-24-11-9-7-5-6-8-10-12-25-43-29-16-13-17-30(43)27-32(26-29)49-39(44)41-35-28-31(47-3)22-23-37(35)48-4/h14-15,18-23,28-30,32,40H,5-13,16-17,24-27H2,1-4H3,(H,41,44) |
InChI-Schlüssel |
RMGKFZJINTURGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCN3C4CCCC3CC(C4)OC(=O)NC5=C(C=CC(=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


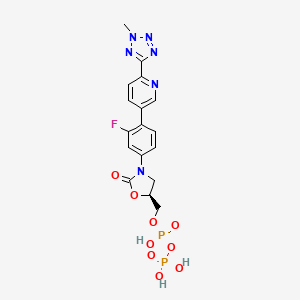
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
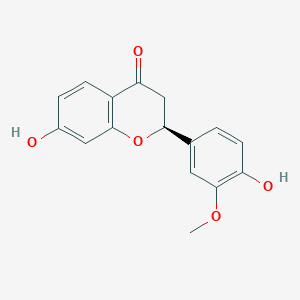
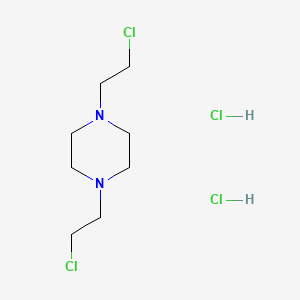
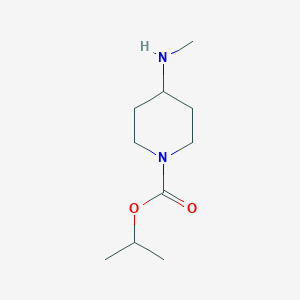

![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
